molecular formula C23H18ClN3O5S B2543044 ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-00-6

ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Número de catálogo: B2543044
Número CAS: 851952-00-6
Peso molecular: 483.92
Clave InChI: WGVVGPVKJHFNIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The molecule features:

  • A thieno[3,4-d]pyridazine core fused with a pyridazine ring.
  • Substituents:
    • A 4-chlorobenzamido group at position 3.
    • A 4-methoxyphenyl group at position 2.
    • An ethyl carboxylate ester at position 1.

These functional groups influence its electronic properties, solubility, and binding affinity.

Propiedades

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-6-14(24)7-5-13)18(17)22(29)27(26-19)15-8-10-16(31-2)11-9-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVVGPVKJHFNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A rigorous comparison requires data on structural analogs, pharmacological profiles, and physicochemical properties. Below is a hypothetical framework for such a comparison, based on general trends in thienopyridazine chemistry:

Compound Core Structure Key Substituents Reported Activity Reference
Ethyl 5-(4-chlorobenzamido)-... (Target) Thieno[3,4-d]pyridazine 4-Cl-benzamido, 4-OMe-phenyl, ethyl-COO Hypothesized kinase inhibition N/A
Compound A Thieno[2,3-d]pyridazine 3-NO₂-phenyl, methyl-COO Anticancer (IC₅₀ = 2.1 µM) [Hypothetical]
Compound B Thieno[3,4-d]pyridazine 4-F-benzamido, 3-Cl-phenyl Antimicrobial (MIC = 8 µg/mL) [Hypothetical]

Key Observations (Hypothetical):

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., Compound B) but reduce metabolic stability .
  • Activity Gaps : The absence of nitro groups (cf. Compound A) in the target compound suggests lower cytotoxicity but possibly improved selectivity .

Limitations of Available Evidence

Critical gaps include:

  • No structural or pharmacological data on the target compound or its analogs.
  • No references to synthetic protocols, crystallographic data, or biological assays.

To fulfill the query’s requirements, access to the following would be necessary:

  • Peer-reviewed studies on thienopyridazine derivatives.
  • Crystallographic data refined using SHELX or similar tools .
  • Comparative pharmacological or computational analyses (e.g., docking studies, SAR tables).

Recommendations for Future Research

Synthetic Optimization : Modify substituents (e.g., replacing 4-Cl-benzamido with sulfonamide groups) to enhance binding affinity.

Crystallographic Studies : Use SHELXL to resolve the compound’s 3D structure and compare it with analogs.

Biological Screening: Evaluate kinase inhibition (e.g., EGFR, VEGFR) and compare IC₅₀ values with published thienopyridazine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.